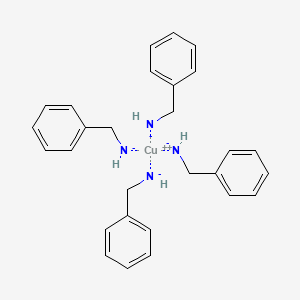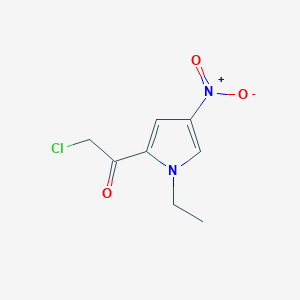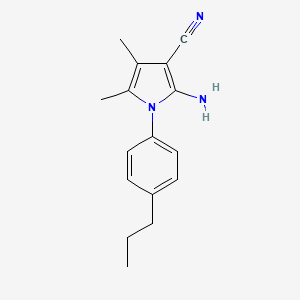![molecular formula C16H17NO5S B12886922 1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)- CAS No. 144024-38-4](/img/structure/B12886922.png)
1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one is a synthetic organic compound that features a dioxolane ring, a phenylsulfonyl group, and a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of a pyrrole derivative using phenylsulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the dioxolane and phenylsulfonyl-pyrrole intermediates using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group.
Substitution: The phenylsulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Drug Development:
Biological Probes: It can be used as a probe to study biological processes and interactions.
Medicine
Therapeutic Agents: Research may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Polymer Chemistry: It may be incorporated into polymers to modify their characteristics.
作用机制
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-(1H-pyrrol-3-yl)propan-1-one: Lacks the phenylsulfonyl group.
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one: Lacks the dioxolane ring.
Uniqueness
The presence of both the dioxolane ring and the phenylsulfonyl group in 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one imparts unique chemical and physical properties, making it a versatile compound for various applications.
属性
CAS 编号 |
144024-38-4 |
|---|---|
分子式 |
C16H17NO5S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-[1-(benzenesulfonyl)pyrrol-3-yl]-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C16H17NO5S/c18-15(6-7-16-21-10-11-22-16)13-8-9-17(12-13)23(19,20)14-4-2-1-3-5-14/h1-5,8-9,12,16H,6-7,10-11H2 |
InChI 键 |
SQFQZKROTGJCSP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCC(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)
![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)
![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)



![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)



